N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide
Description
N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide is a heterocyclic compound featuring a thiophene core substituted at the 2-position with a methyl group linked to a 2-methyl-1,3-thiazole ring. The acetamide moiety is attached via a methylene bridge to the thiophene ring (Figure 1). This structural framework combines aromatic thiophene and thiazole systems, which are known for their electron-rich properties and bioactivity in medicinal chemistry .
Properties
IUPAC Name |
N-[[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-7(14)12-5-9-3-4-11(16-9)10-6-15-8(2)13-10/h3-4,6H,5H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTRDDHQBIPHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)CNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with thiophene-2-carboxylic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Antimicrobial Activity
N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that compounds with similar structural features exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial activity of thiazole derivatives, revealing that this compound demonstrated promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Potential
The anticancer properties of this compound have garnered attention due to its structural similarity to other known anticancer agents. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity towards human breast cancer cell lines (e.g., MCF7). Notably, compounds structurally related to this compound were found to induce apoptosis in cancer cells while sparing normal cells .
The biological activities associated with this compound include:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against a range of bacteria and fungi |
| Anticancer | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Potential inhibitor of enzymes relevant to disease progression |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. These studies suggest that the compound may effectively bind to active sites on enzymes involved in cancer progression and microbial resistance .
Mechanism of Action
The mechanism of action of N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide can be contextualized against related compounds reported in the literature. Key comparisons include molecular properties, substituent effects, and biological activities (Table 1).
Table 1: Comparative Analysis of Structural and Functional Properties
*Calculated based on structural similarity to compounds in .
Key Observations
Structural Diversity :
- The target compound distinguishes itself through its thiophene-thiazole scaffold , whereas analogs like 7c () incorporate oxadiazole rings, which may enhance hydrogen-bonding interactions but reduce lipophilicity .
- Substituent variations significantly alter bioactivity. For example, compound 6a (), with a 4-hydroxy-3-methoxyphenyl group, exhibits dual COX inhibition, whereas the target compound’s methyl-thiazole substituent may favor hydrophobic interactions in enzyme binding .
Physicochemical Properties :
- Melting points vary widely (134–187°C), reflecting differences in crystallinity and intermolecular forces. The target compound’s melting point is unreported but likely falls within this range based on structural parallels.
Biological Activity :
- Thiazole-acetamide hybrids (e.g., 6a) demonstrate COX/LOX inhibitory activity , suggesting the target compound could share similar mechanisms . However, the absence of electron-withdrawing groups (e.g., nitro or chloro, as in compounds) may reduce its potency compared to analogs like compound 12 () .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels routes described for N-(thiazol-2-yl)acetamides (), involving condensation of thioamide precursors with acetylating agents . In contrast, compounds in require multistep reactions with specialized precursors (e.g., 5-nitro-2-furylmethylene) .
Biological Activity
N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
- IUPAC Name: this compound
- CAS Number: 868238-07-7
- Molecular Formula: C₉H₁₀N₂S₂
- Molecular Weight: 210.32 g/mol
The biological activity of this compound primarily involves its interaction with various biochemical pathways:
- Enzyme Inhibition : The compound has shown promising results in inhibiting certain enzymes that are crucial for the survival of pathogenic organisms.
- Apoptosis Induction : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231, suggesting its potential as an anticancer agent .
- Antimicrobial Activity : this compound exhibits notable antimicrobial properties:
Antibacterial Activity
In a series of studies evaluating the antibacterial properties of thiazole derivatives, this compound was tested against common pathogens. The following results were observed:
| Pathogen | MIC (μg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 1.9 | Effective against biofilm formation |
| Escherichia coli | 2.5 | Comparable to standard antibiotics |
| Pseudomonas aeruginosa | 3.0 | Moderate activity observed |
These findings suggest that the compound could be a candidate for further development as an antibacterial agent.
Anticancer Activity
In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis induction. The following table summarizes the findings:
| Treatment Concentration (μM) | Annexin V-FITC Positive Cells (%) |
|---|---|
| 0 (Control) | 5 |
| 10 | 15 |
| 25 | 22 |
| 50 | 80 |
This data indicates a dose-dependent increase in apoptotic cells, highlighting its potential as a therapeutic agent in cancer treatment.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation reactions using thioacetamide and α-bromoacetyl intermediates under reflux conditions. Key steps include alkylation of thiophene derivatives with brominated precursors and subsequent acetylation. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., triethylamine) significantly influence yields. Purification often involves recrystallization or column chromatography .
- Optimization : Temperature control (20–25°C for alkylation, reflux for cyclization) and stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to acylating agent) are critical. Microwave-assisted synthesis may reduce reaction time .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Primary Methods :
- ¹H NMR : Signals for the thiazole methyl group appear at δ 2.5–2.7 ppm, while thiophene protons resonate at δ 6.8–7.6 ppm. Acetamide NH protons are observed at δ 9.6–10.4 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 315.24) confirm molecular weight. Fragmentation patterns validate structural motifs like thiazole and thiophene rings .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : The parent structure (without substituents) shows potent activity against Staphylococcus aureus (MIC: 4 µg/mL), surpassing reference drugs like Metronidazole. Activity diminishes with benzyl or acetamide substitutions at the 1-position .
- Enzyme Inhibition : Analogous thiazole-acetamide derivatives inhibit topoisomerase II, suggesting potential anticancer applications. Mechanistic studies require enzyme assays (e.g., DNA relaxation assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Case Study : Substitution at the 1-position (e.g., 4-methylbenzyl) reduces antimicrobial activity against Candida albicans by 50% compared to the unsubstituted compound. This discrepancy highlights the need for structure-activity relationship (SAR) studies using isosteric replacements or molecular docking to assess steric/electronic effects .
- Data Validation : Cross-validate bioactivity with standardized protocols (e.g., CLSI guidelines for MIC assays) and replicate experiments under identical conditions .
Q. What strategies are recommended for improving metabolic stability without compromising efficacy?
- Approach : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism. Pharmacokinetic profiling (e.g., microsomal stability assays) can identify vulnerable sites.
- Example : Fluorination of the thiophene ring in analogs enhances plasma half-life by 30% in rodent models .
Q. How can computational methods enhance the design of derivatives targeting specific enzymes?
- Methods :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., bacterial dihydrofolate reductase).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- Validation : Correlate computational predictions with in vitro IC₅₀ values. For example, derivatives with ΔG < -8 kcal/mol show >70% enzyme inhibition .
Key Research Gaps
- Mechanistic Insights : Limited data on interaction with eukaryotic vs. prokaryotic targets. Proteomic profiling (e.g., pull-down assays) is needed.
- Toxicity Profiles : No in vivo toxicity studies reported. Acute toxicity testing in murine models is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
